molecular formula C19H20FN3S B12173988 4-(3,5-Dimethylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

4-(3,5-Dimethylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B12173988
M. Wt: 341.4 g/mol
InChI Key: LEWMLPXVFIGBOQ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group at position 5 and a 3,5-dimethylpiperidine moiety at position 2. The thienopyrimidine scaffold is widely explored in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases . The 4-fluorophenyl group contributes electron-withdrawing effects and optimal steric properties, while the 3,5-dimethylpiperidine substituent enhances lipophilicity and metabolic stability.

Properties

Molecular Formula

C19H20FN3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C19H20FN3S/c1-12-7-13(2)9-23(8-12)18-17-16(10-24-19(17)22-11-21-18)14-3-5-15(20)6-4-14/h3-6,10-13H,7-9H2,1-2H3

InChI Key

LEWMLPXVFIGBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)C

Origin of Product

United States

Biological Activity

The compound 4-(3,5-Dimethylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine , also known as C186-0461, is a member of the thieno[2,3-d]pyrimidine family. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C26H32FN5O4S2
  • Molecular Weight : 561.7 g/mol
  • Partition Coefficient (logP) : 2.893
  • Water Solubility (LogSw) : -3.30
  • Polar Surface Area : 77.472 Ų

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit their biological effects primarily through inhibition of specific kinases and enzymes involved in various cellular pathways. For instance, studies have shown that these compounds can act as ATP-competitive inhibitors targeting atypical protein kinase C (aPKC), which plays a crucial role in cellular signaling and vascular permeability regulation .

Biological Activity Overview

The biological activities associated with C186-0461 can be categorized into several key areas:

Anticancer Activity

C186-0461 has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways. For example, it has shown efficacy in modulating aPKC activity, which is implicated in cancer progression.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. For instance, it exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Comparison Standard
Staphylococcus aureus1.56Amoxicillin
Escherichia coli8Ampicillin
Pseudomonas aeruginosa16Ciprofloxacin

Antifungal Activity

In addition to its antibacterial properties, C186-0461 has shown antifungal activity against various fungal strains, indicating its potential use in treating fungal infections.

Case Studies and Research Findings

Several studies have explored the biological activity of C186-0461 and related compounds:

  • In Vitro Studies : A study published in MDPI demonstrated that thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity against multiple pathogens. The research highlighted the effectiveness of C186-0461 against resistant strains .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has identified critical structural features that enhance the biological activity of thieno[2,3-d]pyrimidines. Modifications to the piperidine and fluorophenyl moieties have been shown to improve potency .
  • In Silico Studies : Computational modeling studies have suggested that C186-0461 binds effectively to target enzymes involved in disease pathways, providing insights into its mechanism of action and potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

The thieno[2,3-d]pyrimidine scaffold is known for its antimicrobial properties . Research indicates that derivatives of this compound can exhibit significant activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than traditional antibiotics like ampicillin .

Antiprotozoal Activity

Preliminary studies suggest that derivatives of the thieno[2,3-d]pyrimidine framework may have potential as antiprotozoal agents , particularly against Plasmodium falciparum, the causative agent of malaria. Specific compounds have demonstrated half-maximal inhibitory concentrations comparable to established treatments such as chloroquine .

Anticancer Properties

The compound has also been investigated for its anticancer potential . Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism is believed to involve the inhibition of specific kinases that are crucial for tumor growth and survival .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial EffectsShowed significant activity against drug-resistant strains of E. coli and S. aureus with MIC values indicating superior efficacy compared to standard treatments .
Study 2 Antimalarial ActivityDemonstrated IC50 values for certain derivatives that were three times more effective than existing antimalarial drugs .
Study 3 Anticancer ActivityIdentified compounds that inhibited cell proliferation in various cancer cell lines with specific targeting of protein kinases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Thieno[2,3-d]pyrimidine vs. Furo[2,3-d]pyrimidine Studies by Zhao et al. (2011) highlight that thieno[2,3-d]pyrimidine derivatives exhibit superior c-Met kinase inhibition compared to furo[2,3-d]pyrimidine analogs, likely due to sulfur’s electronegativity and enhanced π-π stacking interactions. For example, a thieno analog showed an IC₅₀ of 0.8 nM against c-Met, whereas the furo counterpart was less potent (IC₅₀ = 12 nM) .

Thieno[2,3-d]pyrimidine vs. Pyrrolo[3,2-e]triazolo-pyrimidine Compounds with fused triazolo-pyrimidine cores, such as 19b (Acta Pharm, 2017), demonstrated potent anticancer activity exceeding doxorubicin, underscoring the impact of additional heterocyclic rings on bioactivity . However, the thieno[2,3-d]pyrimidine core in the target compound may offer better solubility and synthetic accessibility compared to more complex fused systems.

Substituent Effects

4-Fluorophenyl vs. 4-Chlorophenyl
The 4-fluorophenyl group in the target compound provides a balance between electronegativity and steric bulk. In contrast, 4-chlorophenyl-substituted analogs (e.g., Biopolymers and Cell, 2019) exhibit higher lipophilicity, which may improve membrane permeability but reduce solubility. For instance, compound 8 (4-chlorophenyl, benzodioxol) has a melting point of 156–158°C, suggesting high crystallinity , whereas fluorophenyl derivatives often display lower melting points due to reduced intermolecular forces.

3,5-Dimethylpiperidine vs. Morpholine/Piperazine The 3,5-dimethylpiperidine moiety in the target compound likely enhances metabolic stability compared to morpholine (compound 10a) or piperazine (10b) substituents ().

Physicochemical Properties

  • Melting Points : Fluorophenyl derivatives generally exhibit lower melting points than chlorophenyl analogs (e.g., 156–158°C for 4-chlorophenyl compound 8 vs. ~110–112°C for 4-thienyl analog in ) .
  • Solubility : The dimethylpiperidine group may improve solubility in organic solvents compared to unsubstituted piperidine or morpholine derivatives .

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